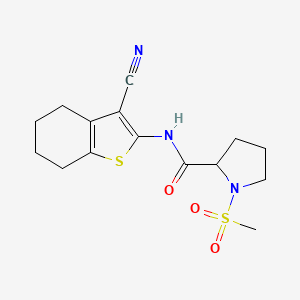

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” is a small molecule . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Synthesis Analysis

The synthesis of similar compounds involves reactions of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with 2-chloro-N-(aryl)-acetamides .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring, a cyano group, a methanesulfonyl group, and a pyrrolidine-2-carboxamide group . The average molecular weight is 300.351 and the monoisotopic mass is 300.073261943 . The chemical formula is C16H13FN2OS .Aplicaciones Científicas De Investigación

Cancer Research

This compound has been used in the development of novel BIBR1532-related analogs targeting telomerase against non-small cell lung cancer . Telomerase is a ribonucleoprotein responsible for maintaining the telomere length and chromosomal integrity of frequently dividing cells . This compound has shown significant inhibitory effects on the telomerase enzyme, making it a potential candidate for cancer research .

Drug Development

The compound is classified as a small molecule, which makes it a potential candidate for drug development . Small molecules are often used in the development of pharmaceutical drugs due to their ability to modulate biological function and their potential for oral bioavailability .

Genetic Research

The compound’s interaction with telomerase, a ribonucleoprotein that plays a crucial role in cell replication and proliferation, makes it a valuable tool in genetic research . By studying the effects of this compound on telomerase, researchers can gain insights into the mechanisms of cell replication and aging .

Biochemical Research

This compound’s interaction with the Mitogen-activated protein kinase 10 (MAPK10) has been noted . MAPK10 is an enzyme involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines . This interaction could be useful in biochemical research related to cellular responses .

Molecular Dynamics Simulation

The compound has been used in molecular dynamics simulations to investigate its interaction with the telomerase allosteric binding site . These simulations can provide valuable insights into the compound’s mechanism of action and potential therapeutic applications .

Pharmacology

The compound’s potential as a drug candidate means it could be used in pharmacological research . Its interactions with various enzymes and proteins could be studied to understand its pharmacodynamics and pharmacokinetics .

Synthetic Chemistry

The compound’s complex structure makes it a subject of interest in synthetic chemistry . The synthesis of such compounds can provide valuable insights into chemical reactions and bonding .

Biotechnology

Given its potential applications in drug development and genetic research, this compound could also be of interest in the field of biotechnology . It could be used in the development of new biotechnological tools and techniques .

Mecanismo De Acción

Target of Action

The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is the Mitogen-activated protein kinase 10 (JNK3) . JNK3 plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its target, JNK3, by forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the kinase activity of JNK3, leading to changes in the cellular processes controlled by this kinase .

Biochemical Pathways

The inhibition of JNK3 affects the JNK signaling pathway , which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis . The downstream effects of this inhibition are dependent on the specific cellular context and can lead to altered cell behavior .

Pharmacokinetics

It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability .

Result of Action

The inhibition of JNK3 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide can lead to changes in cellular behavior, including altered cell proliferation, differentiation, and apoptosis . These changes at the molecular and cellular level can potentially influence the overall physiological response to the compound .

Propiedades

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c1-23(20,21)18-8-4-6-12(18)14(19)17-15-11(9-16)10-5-2-3-7-13(10)22-15/h12H,2-8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMDFWBHBINJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)NC2=C(C3=C(S2)CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(4-propylphenyl)formamido]methyl}piperidine-1-carboxylate](/img/structure/B6587924.png)

![methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate](/img/structure/B6587925.png)

![methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate](/img/structure/B6587933.png)

![phenyl 4-{[2-(naphthalen-1-yl)acetamido]methyl}piperidine-1-carboxylate](/img/structure/B6587942.png)

![phenyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B6587949.png)

![N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B6587952.png)

![1-[(4-fluorophenyl)methyl]-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}urea](/img/structure/B6587954.png)

![N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5-chlorothiophene-2-carboxamide](/img/structure/B6587959.png)

![2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide](/img/structure/B6587960.png)

![4-(dimethylsulfamoyl)-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide](/img/structure/B6587966.png)

![1-(2,6-difluorophenyl)-3-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]urea](/img/structure/B6587971.png)

![1-(3,4-dimethoxyphenyl)-3-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]urea](/img/structure/B6587975.png)

![N-(4-fluorophenyl)-4-{[(4-methylthiophen-2-yl)formamido]methyl}piperidine-1-carboxamide](/img/structure/B6587990.png)

![N-(4-fluorophenyl)-4-{[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]methyl}piperidine-1-carboxamide](/img/structure/B6587991.png)